molecular formula C26H19ClFN5O3 B2842203 N-[(4-chlorophenyl)methyl]-2-{3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide CAS No. 1030133-00-6

N-[(4-chlorophenyl)methyl]-2-{3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide

Cat. No.: B2842203
CAS No.: 1030133-00-6
M. Wt: 503.92
InChI Key: HXWRPUINJGXRNM-UHFFFAOYSA-N
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Description

This compound features a 1,8-naphthyridine core substituted with a 1,2,4-oxadiazole ring bearing a 3-fluorophenyl group at position 2. While direct biological data for this compound are unavailable in the provided evidence, its design suggests similarities to kinase inhibitors or antimicrobial agents, given the prevalence of naphthyridine and oxadiazole motifs in such contexts .

Key structural attributes:

  • 1,8-Naphthyridine core: Known for intercalation with DNA or enzyme active sites.
  • 1,2,4-Oxadiazole: Enhances metabolic stability and hydrogen-bonding capacity.
  • Fluorophenyl and chlorophenyl groups: Influence lipophilicity and target selectivity.

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-[3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,8-naphthyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19ClFN5O3/c1-15-5-10-20-23(35)21(26-31-24(32-36-26)17-3-2-4-19(28)11-17)13-33(25(20)30-15)14-22(34)29-12-16-6-8-18(27)9-7-16/h2-11,13H,12,14H2,1H3,(H,29,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXWRPUINJGXRNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)NCC3=CC=C(C=C3)Cl)C4=NC(=NO4)C5=CC(=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19ClFN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-chlorophenyl)methyl]-2-{3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes:

    Preparation of 3,4-dimethoxyaniline: This involves the methylation of 3,4-dihydroxyaniline using methyl iodide in the presence of a base such as potassium carbonate.

    Formation of the benzamide core: The 3,4-dimethoxyaniline is then reacted with benzoyl chloride in the presence of a base like pyridine to form N-(3,4-dimethoxyphenyl)benzamide.

    Synthesis of the pyrimidine intermediate: The pyrimidine ring is synthesized by reacting 4-fluorobenzaldehyde with guanidine in the presence of a base such as sodium ethoxide.

    Coupling reaction: The final step involves the coupling of the pyrimidine intermediate with N-(3,4-dimethoxyphenyl)benzamide using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent such as dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-[(4-chlorophenyl)methyl]-2-{3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

N-[(4-chlorophenyl)methyl]-2-{3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.

    Pharmacology: Research focuses on its interaction with various biological targets, including enzymes and receptors.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[(4-chlorophenyl)methyl]-2-{3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical pathways. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (Compound 6m)

Structural Differences :

  • Core : Lacks the 1,8-naphthyridine and oxadiazole groups; instead, it features a 1,2,3-triazole ring linked to a naphthalene moiety.
  • Substituents : Retains the 4-chlorophenyl group but replaces the fluorophenyl with a naphthalenyloxy methyl group.

Physicochemical Properties :

  • IR Data : Peaks at 3291 cm⁻¹ (–NH), 1678 cm⁻¹ (C=O), and 785 cm⁻¹ (–C–Cl) align with acetamide and chlorophenyl functionalities .
  • HRMS : [M + H]+ at 393.1112 (C21H18ClN4O2), indicating a lower molecular weight than the target compound due to the absence of the naphthyridine-oxadiazole system .

3-Chloro-N-phenyl-phthalimide

Structural Differences :

  • Core : Phthalimide instead of naphthyridine.
  • Substituents : A single chlorophenyl group attached to the phthalimide nitrogen, lacking the acetamide or fluorophenyl-oxadiazole motifs .

Applications: Used as a monomer for polyimide synthesis, highlighting its role in materials science rather than medicinal chemistry .

N-(3-chloro-4-fluorophenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Structural Differences :

  • Core : 1,2,4-Triazole with a pyridinyl group instead of oxadiazole-naphthyridine.
  • Substituents : Contains a sulfanyl (–S–) linker and 3-chloro-4-fluorophenyl group, differing in substitution pattern from the target compound’s 4-chlorophenylmethyl and 3-fluorophenyl groups .

Functional Implications :
The sulfanyl group may enhance solubility but reduce stability compared to the oxadiazole’s rigid aromatic system.

Comparative Analysis Table

Compound Name Core Structure Key Functional Groups Molecular Weight (HRMS) Notable IR Peaks (cm⁻¹)
Target Compound 1,8-Naphthyridine Oxadiazole, Fluorophenyl, Chlorophenyl Not provided Anticipated: ~1675 (C=O), ~750 (C–Cl/F)
Compound 6m Acetamide-Triazole Naphthalenyloxy, Chlorophenyl 393.1112 1678 (C=O), 785 (C–Cl)
3-Chloro-N-phenyl-phthalimide Phthalimide Chlorophenyl ~257.67 (calc.) ~1700 (imide C=O), ~700 (C–Cl)
N-(3-chloro-4-fluorophenyl)-... 1,2,4-Triazole Pyridinyl, Sulfanyl ~418.84 (calc.) ~1650 (C=O), ~1150 (C–S)

Discussion of Structural and Functional Divergence

  • Substituent Effects : The 3-fluorophenyl group may enhance target selectivity via hydrophobic interactions, whereas naphthalenyloxy (Compound 6m) or sulfanyl () groups prioritize solubility .
  • Synthetic Complexity : The target compound’s multi-step synthesis (implied by its structure) contrasts with simpler routes for triazole-based analogs, as seen in 1,3-dipolar cycloadditions .

Biological Activity

N-[(4-chlorophenyl)methyl]-2-{3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide is a complex organic compound that has garnered attention due to its potential biological activities. This article reviews the compound's synthesis, structural characteristics, and biological activity, particularly its anticancer properties.

Structural Characteristics

The compound features a naphthyridine core fused with an oxadiazole moiety and a chlorophenyl group. The molecular formula is C21H16ClFN2C_{21}H_{16}ClFN_2, and it exhibits a monoclinic crystal system with specific crystallographic parameters. The detailed atomic coordinates and displacement parameters are provided in Table 1.

Table 1: Crystallographic Data

ParameterValue
Space GroupP2₁/c
a (Å)20.286(4)
b (Å)5.3827(11)
c (Å)16.254(3)
β (°)104.95(3)
Z4
V (ų)1714.7(7)

Anticancer Properties

Recent studies have highlighted the compound's cytotoxic effects against various human cancer cell lines, including HCT-116 and HeLa cells. The compound was found to induce apoptosis in these cell lines through several mechanisms:

  • Caspase Activation : The compound significantly increased caspase activity, which is crucial for the apoptotic process.
  • Phosphatidylserine Translocation : Flow cytometry analysis revealed that treatment with the compound led to translocation of phosphatidylserine to the outer membrane of cells, a hallmark of early apoptosis.
  • Morphological Changes : Treated cells exhibited characteristic apoptotic changes such as shrinkage and detachment from the culture surface.

IC50 Values

The half-maximal inhibitory concentration (IC50) values for the compound against HCT-116 and HeLa were reported as follows:

  • HCT-116 : IC50 = 36 μM
  • HeLa : IC50 = 34 μM

These values indicate a potent cytotoxic effect at relatively low concentrations.

The biological activity of this compound can be attributed to its ability to interfere with key cellular pathways involved in cancer cell survival:

  • Downregulation of VEGF : The compound has been shown to inhibit vascular endothelial growth factor (VEGF), which plays a critical role in tumor angiogenesis.
  • Microtubule Depolymerization : Similar to other anticancer agents, it may exert mitostatic effects by disrupting microtubule dynamics.

Case Studies

In a series of experiments conducted by de Oliveira et al., derivatives of oxadiazole were evaluated for their anticancer activities. The study indicated that modifications in the chemical structure could enhance potency against cancer cell lines by increasing hydrophobic interactions with target proteins .

Table 2: Summary of Biological Activity Findings

StudyCell LineIC50 (μM)Mechanism of Action
de Oliveira et al.HCT-11636Apoptosis induction via caspase activation
de Oliveira et al.HeLa34Inhibition of VEGF and microtubule disruption

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